2,3,8-Tri-O-methylellagic acid

Descripción

2,3,8-Tri-O-methylellagic acid has been reported in Castanopsis fissa, Cleidion brevipetiolatum, and other organisms with data available.

structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

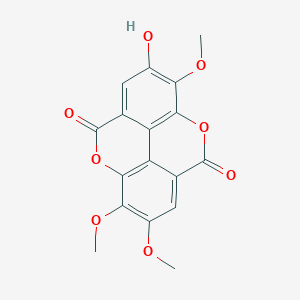

6-hydroxy-7,13,14-trimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O8/c1-21-9-5-7-11-10-6(16(19)25-15(11)13(9)23-3)4-8(18)12(22-2)14(10)24-17(7)20/h4-5,18H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEQIOGTMDLLEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167224 |

Source

|

| Record name | 3,7,8-Tri-O-methylellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-49-8 |

Source

|

| Record name | 3,3′,4-Tri-O-methylellagic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,8-Tri-O-methylellagic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Combretum caffrum | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7,8-Tri-O-methylellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,8-TRI-O-METHYLELLAGIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3NBF2EA6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Quest for 2,3,8-Tri-O-methylellagic Acid: A Technical Guide to Its Natural Sources and Isolation

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and potential biological activities of 2,3,8-Tri-O-methylellagic acid, a methoxy (B1213986) derivative of ellagic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

2,3,8-Tri-O-methylellagic acid is a naturally occurring polyphenolic compound that has garnered interest for its potential pharmacological activities, including antimicrobial and antioxidant effects. As a derivative of ellagic acid, it is found in a variety of plant species where it likely plays a role in the plant's defense mechanisms.[1] Understanding its natural distribution and efficient extraction methods is crucial for further research into its therapeutic potential.

Natural Sources of 2,3,8-Tri-O-methylellagic Acid

2,3,8-Tri-O-methylellagic acid has been identified in several plant species, primarily within the families Combretaceae and Euphorbiaceae. The concentration and presence of this compound can vary depending on the plant part, geographical location, and harvesting time.

Table 1: Natural Sources and Localization of 2,3,8-Tri-O-methylellagic Acid

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Irvingia gabonensis (Aubry-Lecomte ex O'Rorke) Baill. | Irvingiaceae | Stem Bark, Seeds | [2][3] |

| Neoboutonia macrocalyx Pax | Euphorbiaceae | Stem Bark | [1][4] |

| Anogeissus latifolia (Roxb. ex DC.) Wall. ex Guill. & Perr. | Combretaceae | Bark | [5][6] |

| Terminalia species | Combretaceae | Various parts | [7][8] |

Quantitative Data

Limited quantitative data is available in the public domain regarding the concentration of 2,3,8-Tri-O-methylellagic acid in its natural sources. However, one study utilizing Ultra-High-Performance Liquid Chromatography/High-Resolution Mass Spectrometry (UHPLC/HRMS) has quantified the compound in the seeds of Irvingia gabonensis.

Table 2: Quantitative Analysis of 2,3,8-Tri-O-methylellagic Acid

| Plant Species | Plant Part | Method of Analysis | Concentration | Reference |

| Irvingia gabonensis | Seeds | UHPLC/HRMS | 4.04 mg/g of extract | [2] |

Experimental Protocols: Isolation of 2,3,8-Tri-O-methylellagic Acid from Irvingia gabonensis

The following protocol details the extraction and isolation of 2,3,8-Tri-O-methylellagic acid from the stem bark of Irvingia gabonensis, as adapted from published literature.[3][9]

1. Plant Material Preparation:

-

Collect fresh stem bark of Irvingia gabonensis.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Pulverize the dried bark into a coarse powder using a mechanical grinder.

2. Extraction:

-

Defat the powdered bark with petroleum ether (60-80°C) using a Soxhlet apparatus to remove lipids and other nonpolar compounds.

-

Subsequently, extract the defatted plant material with methanol (B129727) using the Soxhlet apparatus until the extracting solvent becomes colorless.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Isolation and Purification:

-

Subject the crude methanolic extract to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of solvents, starting with n-hexane, followed by increasing proportions of ethyl acetate (B1210297) and finally methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

Further purify the pooled fractions by preparative TLC or recrystallization from a suitable solvent (e.g., methanol) to yield pure 2,3,8-Tri-O-methylellagic acid.

4. Characterization:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

Putative Signaling Pathways

While the specific signaling pathways modulated by 2,3,8-Tri-O-methylellagic acid are not yet fully elucidated, its structural similarity to ellagic acid and other bioactive polyphenols suggests potential involvement in key cellular signaling cascades related to oxidative stress and inflammation. The antioxidant properties of related compounds are known to be mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Conclusion

2,3,8-Tri-O-methylellagic acid is a promising natural product with documented presence in several plant species. The provided isolation protocol for Irvingia gabonensis serves as a foundational method for obtaining this compound for further study. Future research should focus on quantifying the content of 2,3,8-Tri-O-methylellagic acid in a wider range of natural sources and elucidating its precise mechanisms of action, particularly its interaction with key signaling pathways involved in human health and disease. This will be critical for unlocking its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2,3,8-Tri-O-methylellagic acid | CAS#:1617-49-8 | Chemsrc [chemsrc.com]

- 5. rjpponline.org [rjpponline.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]

An In-depth Technical Guide on 2,3,8-Tri-O-methylellagic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,8-Tri-O-methylellagic acid, a naturally occurring phenolic compound, has garnered significant interest in the scientific community for its diverse biological activities, including potent antimicrobial and potential anticancer properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, natural sources, and detailed experimental protocols for its isolation. Furthermore, it delves into its mechanism of action, particularly its role in modulating key signaling pathways relevant to cancer therapy. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

2,3,8-Tri-O-methylellagic acid is a derivative of ellagic acid, characterized by the presence of three methoxy (B1213986) groups at positions 2, 3, and 8 of the core ellagic acid structure.

Chemical Structure:

Figure 1: Chemical structure of 2,3,8-Tri-O-methylellagic acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 7-hydroxy-6,13,14-trimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

| CAS Number | 1617-49-8[1] |

| Molecular Formula | C17H12O8[2] |

| Molecular Weight | 344.27 g/mol [2] |

| Synonyms | 3,3',4-Tri-O-methylellagic acid[1] |

Physicochemical and Spectroscopic Properties

A summary of the known physicochemical and spectroscopic data for 2,3,8-Tri-O-methylellagic acid is presented below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 296-297 °C | [3] |

| Boiling Point | 630.0 ± 55.0 °C (Predicted) | [4] |

| Density | 1.544 ± 0.06 g/cm³ (Predicted) | [4] |

| LogP | 2.55 | [4] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |

| Appearance | Pale yellow needles/crystals | [3] |

Table 3: Spectroscopic Data

| Technique | Data | Source |

| ¹H-NMR (400 MHz, DMSO-d6) | δ (ppm): 7.65 (1H, s), 7.55 (1H, s), 4.06 (3H, s, OMe), 4.04 (3H, s, OMe), 4.01 (3H, s, OMe) | [3] |

| ¹³C-NMR (125 MHz, DMSO-d6) | Data available in cited literature. | [6] |

| Mass Spectrometry | Molecular Ion Peak [M-H]⁻ at m/z 343 | Consistent with MW |

Natural Sources

2,3,8-Tri-O-methylellagic acid has been isolated from various plant species, highlighting its role as a secondary metabolite in the plant kingdom.

Table 4: Natural Sources

| Plant Species | Family | Part of Plant |

| Neoboutonia macrocalyx | Euphorbiaceae | Stem bark[1] |

| Irvingia gabonensis | Irvingiaceae | Stem bark[3] |

| Combretum paniculatum | Combretaceae | Herbs |

| Conocarpus lancifolius | Combretaceae | Whole plant |

Biological Activities and Signaling Pathways

2,3,8-Tri-O-methylellagic acid has demonstrated significant biological activities, with antimicrobial and anticancer effects being the most prominent.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria.

Table 5: Antimicrobial Activity of 2,3,8-Tri-O-methylellagic acid

| Microorganism | Activity |

| Vibrio cholerae | Active |

| Staphylococcus aureus | Active |

| Klebsiella pneumoniae | Active |

| Pseudomonas aeruginosa | Active |

| Bacillus cereus | Active |

| Escherichia coli | Active |

Anticancer Activity and Signaling Pathways

Recent studies have highlighted the potential of 2,3,8-Tri-O-methylellagic acid as an anticancer agent. Its mechanism of action is believed to involve the modulation of key signaling pathways that are often dysregulated in cancer.

4.2.1 Inhibition of CDK9 and SIRT1

In cervical and breast cancer models, 3,4,3′-Tri-O-methylellagic acid, a synonym for the target compound, has been shown to inhibit Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1). CDK9 is a crucial transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins. SIRT1, a histone deacetylase, is overexpressed in many cancers and contributes to tumor progression. Inhibition of SIRT1 can reactivate tumor suppressor genes.

4.2.2 Modulation of the AKT2/p53 Pathway

The anticancer effects are also linked to the modulation of the AKT2/p53 pathway. In cervical cancer, CDK9 can act as a proto-oncogene by modulating cell proliferation and apoptosis through this pathway. By inhibiting CDK9, 2,3,8-Tri-O-methylellagic acid can potentially restore the tumor-suppressive functions of p53.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,3,8-Tri-O-methylellagic acid | CAS:1617-49-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide on the Biological Activity of 2,3,8-Tri-O-methylellagic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,8-Tri-O-methylellagic acid, a naturally occurring polyphenolic compound, has garnered significant interest in the scientific community for its diverse and potent biological activities. As a derivative of ellagic acid, this methylated form exhibits enhanced bioavailability and efficacy, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the known biological activities of 2,3,8-Tri-O-methylellagic acid, with a focus on its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visual representations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

2,3,8-Tri-O-methylellagic acid is a natural product that can be isolated from various plant sources, including the stem bark of Neoboutonia macrocalyx and Irvingia gabonensis.[1][2] Structurally, it is a methoxy (B1213986) derivative of ellagic acid.[3] This methylation is believed to contribute to its increased biological activity compared to its parent compound, with some reports suggesting it can be up to 50 times more active.[1][4] The primary modes of action for 2,3,8-Tri-O-methylellagic acid involve the modulation of oxidative stress pathways and the inhibition of specific enzymes, which in turn interact with cellular signaling mechanisms.[3]

Anticancer Activity

2,3,8-Tri-O-methylellagic acid has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxicity

The anticancer potential of 2,3,8-Tri-O-methylellagic acid has been quantified using in vitro cytotoxicity assays, with the half-maximal effective concentration (EC50) values summarized in the table below.

| Cell Line | Cancer Type | EC50 (µg/mL) | Reference |

| T47D | Breast Cancer | 55.35 ± 6.28 | [5] |

| HeLa | Cervical Cancer | 12.57 ± 2.22 | [5] |

Mechanism of Action: Inhibition of CDK9 and SIRT1

In silico and in vitro studies have elucidated that the anticancer activity of 2,3,8-Tri-O-methylellagic acid is, at least in part, attributable to its ability to inhibit Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[5][6]

-

CDK9 Inhibition: CDK9 is a key regulator of transcription and is often overexpressed in cancer cells, promoting cell proliferation and survival.[6] By inhibiting CDK9, 2,3,8-Tri-O-methylellagic acid can disrupt the transcription of anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.

-

SIRT1 Inhibition: SIRT1 is a histone deacetylase that plays a complex role in cancer, often promoting cell survival and drug resistance.[6] Inhibition of SIRT1 by 2,3,8-Tri-O-methylellagic acid can lead to the reactivation of tumor suppressor genes and the induction of apoptosis.

Signaling Pathway

The inhibition of CDK9 and SIRT1 by 2,3,8-Tri-O-methylellagic acid is believed to impact downstream signaling pathways, including the AKT/p53 pathway. The proposed mechanism involves the modulation of cell proliferation and apoptosis.[6]

Experimental Protocols

This protocol is adapted for determining the EC50 of 2,3,8-Tri-O-methylellagic acid against adherent cancer cell lines.

Materials:

-

Cancer cell lines (e.g., T47D, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

2,3,8-Tri-O-methylellagic acid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 2,3,8-Tri-O-methylellagic acid in complete culture medium.

-

Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the EC50 value.

Antimicrobial Activity

2,3,8-Tri-O-methylellagic acid has demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria.

Quantitative Data: MIC and MBC

The antimicrobial efficacy is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Table 2: Minimum Inhibitory Concentration (MIC) of 2,3,8-Tri-O-methylellagic Acid

| Test Organism | MIC (mg/mL) |

| Streptococcus pneumoniae | 70 |

| Vibrio cholerae | 50 |

| Staphylococcus aureus | 40 |

| Klebsiella pneumoniae | 70 |

| Pseudomonas aeruginosa | 60 |

| Bacillus cereus | 70 |

| Escherichia coli | 50 |

| Salmonella typhi | 60 |

Table 3: Minimum Bactericidal Concentration (MBC) of 2,3,8-Tri-O-methylellagic Acid

| Test Organism | MBC (mg/mL) |

| Streptococcus pneumoniae | 80 |

| Vibrio cholerae | 60 |

| Staphylococcus aureus | 50 |

| Klebsiella pneumoniae | 80 |

| Pseudomonas aeruginosa | 70 |

| Bacillus cereus | 80 |

| Escherichia coli | 60 |

| Salmonella typhi | 60 |

(Data from Ndukwe et al., 2007)

Experimental Protocol: Disc Diffusion Method

This method is used for the preliminary screening of antimicrobial activity.

Materials:

-

Bacterial strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper discs (6 mm diameter)

-

2,3,8-Tri-O-methylellagic acid solution

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Sterile swabs

Procedure:

-

Prepare a bacterial inoculum adjusted to 0.5 McFarland standard.

-

Inoculate the entire surface of an MHA plate with the bacterial suspension using a sterile swab.

-

Impregnate sterile paper discs with a known concentration of 2,3,8-Tri-O-methylellagic acid.

-

Place the impregnated discs on the inoculated MHA plate.

-

Place control discs on the same plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disc.

Antioxidant and Anti-inflammatory Activities

The antioxidant properties of 2,3,8-Tri-O-methylellagic acid are attributed to its ability to scavenge free radicals, while its anti-inflammatory effects are linked to the modulation of inflammatory pathways.[3]

Further quantitative data and detailed signaling pathways for the antioxidant and anti-inflammatory activities of 2,3,8-Tri-O-methylellagic acid are currently under investigation and represent a promising area for future research.

Conclusion

2,3,8-Tri-O-methylellagic acid is a multifaceted natural compound with significant therapeutic potential. Its demonstrated anticancer and antimicrobial activities, coupled with its likely antioxidant and anti-inflammatory properties, make it a compelling subject for further investigation in drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field.

References

- 1. Mechanistic Insights into the Antibiofilm Mode of Action of Ellagic Acid [mdpi.com]

- 2. New antioxidant and antimicrobial ellagic acid derivatives from Pteleopsis hylodendron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Ellagic Acid Glycosides Inhibit Early-Stage Adhesion of Streptococcus agalactiae Biofilms as Observed by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Antimicrobial Potential of 2,3,8-Tri-O-methylellagic Acid: A Technical Guide for Researchers

An In-depth Examination of the Antimicrobial Efficacy, Experimental Protocols, and Putative Mechanisms of Action of a Promising Natural Compound.

Introduction

2,3,8-Tri-O-methylellagic acid, a methoxy (B1213986) derivative of ellagic acid, is a naturally occurring polyphenolic compound found in various plants, including Irvingia gabonensis and Neoboutonia macrocalyx.[1][2][3] This compound has garnered significant interest within the scientific community for its pronounced antimicrobial properties against a range of clinically relevant pathogens.[1][4] This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial effects of 2,3,8-Tri-O-methylellagic acid, with a focus on quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Quantitative Antimicrobial Activity

A key study by Ndukwe and Zhao (2007) provides the most comprehensive quantitative data on the antimicrobial activity of 2,3,8-Tri-O-methylellagic acid. The compound was isolated from the stem bark of Irvingia gabonensis and tested against a panel of eight pathogenic microorganisms.[1] The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) were determined and are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of 2,3,8-Tri-O-methylellagic Acid [1]

| Test Organism | Concentration (mg/mL) |

| Streptococcus pneumoniae | 50 |

| Vibrio cholerae | 60 |

| Staphylococcus aureus | 50 |

| Klebsiella pneumoniae | 60 |

| Pseudomonas aeruginosa | 70 |

| Bacillus cereus | 70 |

| Escherichia coli | 80 |

| Salmonella typhimurium | 60 |

Table 2: Minimum Bactericidal Concentration (MBC) of 2,3,8-Tri-O-methylellagic Acid [1]

| Test Organism | Concentration (mg/mL) |

| Streptococcus pneumoniae | 40 |

| Vibrio cholerae | 50 |

| Staphylococcus aureus | 40 |

| Klebsiella pneumoniae | 50 |

| Pseudomonas aeruginosa | 60 |

| Bacillus cereus | 60 |

| Escherichia coli | 70 |

| Salmonella typhimurium | 60 |

Experimental Protocols

The following methodologies were employed in the key studies to elucidate the antimicrobial properties of 2,3,8-Tri-O-methylellagic acid.

Isolation of 2,3,8-Tri-O-methylellagic Acid

The experimental workflow for isolating the compound is a critical first step for its antimicrobial evaluation.

Caption: Isolation workflow for 2,3,8-Tri-O-methylellagic acid.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the isolated 2,3,8-Tri-O-methylellagic acid was determined using the disc diffusion method and a broth dilution technique to establish MIC and MBC values.[1]

This method provides a qualitative assessment of antimicrobial activity.

Caption: Disc diffusion method for antimicrobial screening.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for MIC determination.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Caption: Workflow for MBC determination.

Putative Mechanisms of Antimicrobial Action

While the precise molecular targets and signaling pathways affected by 2,3,8-Tri-O-methylellagic acid are not yet fully elucidated, some general mechanisms have been proposed. Its mode of action is thought to involve the modulation of oxidative stress pathways and the inhibition of specific enzymes.[1] The parent compound, ellagic acid, has been shown to inhibit bacterial adhesion and biofilm formation, suggesting that 2,3,8-Tri-O-methylellagic acid may share similar activities.

The following diagram illustrates a generalized and putative mechanism of action based on the available information for 2,3,8-Tri-O-methylellagic acid and its parent compound, ellagic acid. It is important to note that these pathways require further experimental validation for the methylated derivative.

Caption: Putative antimicrobial mechanisms of 2,3,8-Tri-O-methylellagic acid.

Conclusion and Future Directions

2,3,8-Tri-O-methylellagic acid demonstrates significant in vitro antimicrobial activity against a variety of bacterial pathogens. The available data, primarily from the work of Ndukwe and Zhao (2007), provides a solid foundation for its further investigation as a potential therapeutic agent.[1]

Future research should focus on:

-

Elucidating the precise molecular mechanisms of action: Identifying the specific enzymes and signaling pathways targeted by the compound is crucial for understanding its antimicrobial effects and for potential optimization.

-

In vivo efficacy and toxicity studies: Assessing the compound's effectiveness and safety in animal models is a necessary step in the drug development pipeline.

-

Structure-activity relationship studies: Synthesizing and evaluating derivatives of 2,3,8-Tri-O-methylellagic acid could lead to the identification of compounds with enhanced antimicrobial activity and improved pharmacological properties.

-

Investigating its potential to combat antimicrobial resistance: Studies exploring its efficacy against multidrug-resistant strains and its potential for synergistic effects with existing antibiotics are of high importance.

The information presented in this technical guide highlights the promise of 2,3,8-Tri-O-methylellagic acid as a lead compound for the development of new antimicrobial drugs. Further rigorous scientific investigation is warranted to fully unlock its therapeutic potential.

References

The Emerging Anticancer Potential of 2,3,8-Tri-O-methylellagic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,8-Tri-O-methylellagic acid, a naturally occurring methoxy (B1213986) derivative of ellagic acid, is emerging as a compound of interest in oncology research. While its parent compound, ellagic acid, has been extensively studied for its anticancer properties, recent evidence suggests that methylation may enhance its biological activity. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential anticancer applications of 2,3,8-Tri-O-methylellagic acid, with a focus on its cytotoxic effects, putative mechanisms of action, and relevant experimental methodologies. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Ellagic acid, a polyphenol found in various fruits and nuts, has well-documented antioxidant, anti-inflammatory, and anticarcinogenic properties.[1] However, its therapeutic potential can be limited by factors such as poor bioavailability. Chemical modification, such as methylation, is a strategy that can be employed to improve the pharmacological profile of natural compounds. 2,3,8-Tri-O-methylellagic acid is one such derivative that has demonstrated significantly greater activity than its parent compound in some preliminary studies.[2][3] This whitepaper will delve into the existing, albeit limited, research on the anticancer applications of this specific methylated derivative.

In Vitro Cytotoxic Activity

To date, the most significant evidence for the anticancer potential of 2,3,8-Tri-O-methylellagic acid comes from in vitro cytotoxicity assays. A key study investigating compounds isolated from Conocarpus lancifolius has provided quantitative data on its efficacy against a panel of cancer cell lines.[2]

Data Presentation: Cytotoxicity of 2,3,8-Tri-O-methylellagic Acid

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 2,3,8-Tri-O-methylellagic acid against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| P-388 | Murine Lymphocytic Leukemia | 3.60 | [2] |

| Col-2 | Human Colon Cancer | 0.76 | [2] |

| MCF-7 | Human Breast Cancer | 0.65 | [2] |

These results indicate that 2,3,8-Tri-O-methylellagic acid exhibits potent cytotoxic activity, particularly against human colon and breast cancer cell lines, with sub-micromolar efficacy.

Experimental Protocols

The following is a detailed methodology for a key experimental protocol used to assess the in vitro anticancer activity of 2,3,8-Tri-O-methylellagic acid, based on the available literature and standard laboratory practices.[2][4]

In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol outlines the determination of cell viability following treatment with 2,3,8-Tri-O-methylellagic acid.

Materials:

-

2,3,8-Tri-O-methylellagic acid

-

Human cancer cell lines (e.g., MCF-7, Col-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cancer cells using Trypsin-EDTA. Resuspend the cells in complete medium and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 2,3,8-Tri-O-methylellagic acid in a suitable solvent (e.g., DMSO). On the day of treatment, prepare serial dilutions of the compound in complete medium. Replace the medium in the cell plates with the medium containing various concentrations of 2,3,8-Tri-O-methylellagic acid. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Absorbance Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes on a shaker. Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Putative Signaling Pathways and Mechanism of Action

Direct experimental evidence elucidating the specific signaling pathways modulated by 2,3,8-Tri-O-methylellagic acid in cancer cells is currently lacking in the published literature. However, based on the known mechanisms of its parent compound, ellagic acid, and other methylated derivatives, several pathways can be hypothesized as potential targets.

Ellagic acid has been shown to exert its anticancer effects through the modulation of multiple signaling cascades, including:

-

Induction of Apoptosis: Ellagic acid can induce programmed cell death by activating intrinsic and extrinsic apoptotic pathways, often involving the upregulation of caspases.[5]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G1/S or G2/M checkpoints.[6]

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is a known target of ellagic acid. Inhibition of this pathway can lead to decreased cancer cell growth.[7]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates a wide range of cellular processes including proliferation and differentiation, can also be modulated by ellagic acid.[6]

A related isomer, 3,4,3′-tri-O-methylellagic acid, has been investigated through in silico studies for its interaction with cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1).[8][9][10][11] These enzymes are critical regulators of cell cycle progression and apoptosis, and their inhibition is a promising strategy in cancer therapy.[8][9][10]

Given that 2,3,8-Tri-O-methylellagic acid has shown potent cytotoxic activity, it is plausible that it may also exert its effects through one or more of these pathways. Further research is imperative to confirm these hypotheses.

Future Directions and Conclusion

The current body of research on the anticancer applications of 2,3,8-Tri-O-methylellagic acid is in its nascent stages. While the initial in vitro data is promising, showcasing potent cytotoxicity against several cancer cell lines, a significant amount of research is required to fully elucidate its therapeutic potential.

Key areas for future investigation include:

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which 2,3,8-Tri-O-methylellagic acid exerts its cytotoxic effects. This should include studies on its impact on apoptosis, cell cycle regulation, and key cancer-related signaling cascades like PI3K/Akt and MAPK.

-

In Vivo Efficacy: Conducting preclinical in vivo studies using animal models to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of 2,3,8-Tri-O-methylellagic acid.

-

Comparative Studies: Performing head-to-head comparisons with its parent compound, ellagic acid, and other methylated derivatives to understand the structure-activity relationship and the impact of methylation on anticancer potency and bioavailability.

-

Combination Therapies: Investigating the potential of 2,3,8-Tri-O-methylellagic acid as an adjunct to conventional chemotherapy or as part of a combination therapy regimen to enhance treatment efficacy and overcome drug resistance.

References

- 1. Isolation, Characterization and Preliminary Cytotoxic and Antifungal Evaluations of Novel Lancifoliate Isolated from Methanol Extract of Conocarpus lancifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Progress in Nutrition | Ellagic Acid - A Dietary Polyphenol with Anticancer Activity that Deserves More Consideration [lidsen.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

2,3,8-Tri-O-methylellagic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,8-Tri-O-methylellagic acid, a naturally occurring methoxy (B1213986) derivative of ellagic acid, is emerging as a compound of significant interest in pharmacological research. Possessing antioxidant, antimicrobial, and potential anti-cancer properties, its multifaceted mechanism of action is a subject of ongoing investigation.[1] This technical guide provides a comprehensive overview of the current understanding of the core mechanisms through which 2,3,8-Tri-O-methylellagic acid exerts its biological effects. The information presented herein is intended to support further research and drug development initiatives. While direct mechanistic studies on 2,3,8-Tri-O-methylellagic acid are in their early stages, this document synthesizes the available data and extrapolates potential pathways based on the activities of structurally similar compounds, including its parent molecule, ellagic acid, and its isomers.

Introduction

2,3,8-Tri-O-methylellagic acid is a polyphenolic compound found in various plant species.[1] As a derivative of ellagic acid, it shares a common structural backbone but possesses distinct physicochemical properties due to the presence of three methyl groups. These modifications can significantly influence its bioavailability, metabolic stability, and ultimately, its mechanism of action. Preliminary studies suggest that 2,3,8-Tri-O-methylellagic acid is significantly more active than its parent compound, ellagic acid, in certain biological assays.[2] This guide will delve into its established antimicrobial activity and explore its potential anti-cancer and anti-inflammatory mechanisms by examining relevant signaling pathways and molecular targets.

Antimicrobial Mechanism of Action

The antimicrobial properties of 2,3,8-Tri-O-methylellagic acid have been demonstrated against a range of pathogenic microorganisms. The primary mechanism is believed to involve the disruption of microbial cell membrane integrity and the inhibition of essential enzymatic processes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) values of 2,3,8-Tri-O-methylellagic acid against various clinical isolates.

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Streptococcus pneumoniae | 70 |

| Vibrio cholerae | 60 |

| Staphylococcus aureus | 70 |

| Klebsiella pneumoniae | 80 |

| Pseudomonas aeruginosa | 80 |

| Bacillus cereus | 70 |

| Escherichia coli | 70 |

| Salmonella typhimurium | 60 |

Data sourced from a study by Ndukwe et al. (2007).[3]

Experimental Protocol: Broth Dilution Method for MIC Determination

The MIC values were determined using a standardized broth dilution method.

-

Preparation of Inoculum: Pure clinical isolates of the test organisms were cultured on nutrient agar (B569324) slants at 37°C for 24 hours. A standardized suspension of each microorganism was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Preparation of 2,3,8-Tri-O-methylellagic Acid Stock Solution: A stock solution of 2,3,8-Tri-O-methylellagic acid was prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution: A series of twofold dilutions of the stock solution were prepared in a 96-well microtiter plate containing nutrient broth to achieve a range of final concentrations.

-

Inoculation: Each well was inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth with the compound but no inoculum) were included.

-

Incubation: The microtiter plates were incubated at 37°C for 24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of 2,3,8-Tri-O-methylellagic acid that completely inhibited visible growth of the microorganism.

Potential Anti-Cancer Mechanism of Action

While direct studies on the anti-cancer signaling pathways of 2,3,8-Tri-O-methylellagic acid are not yet available, research on its isomer, 3,4,3′-tri-O-methylellagic acid, and the parent compound, ellagic acid, provides significant insights into its potential mechanisms. These include the induction of apoptosis and the inhibition of key cell cycle regulators.

Inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1)

A study on 3,4,3′-tri-O-methylellagic acid suggests a potential anti-cancer mechanism involving the inhibition of CDK9 and SIRT1.[4][5] CDK9 is a crucial transcriptional regulator involved in cell proliferation, and its upregulation is observed in various cancers.[4] SIRT1, a histone deacetylase, is also implicated in cancer cell survival and proliferation.[4] The inhibition of these enzymes by a tri-O-methylellagic acid derivative suggests a plausible mechanism for its anti-cancer effects.

Induction of Apoptosis via the Intrinsic Pathway

Studies on ellagic acid have shown its ability to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This process involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.[6] It is plausible that 2,3,8-Tri-O-methylellagic acid shares this pro-apoptotic mechanism.

Quantitative Data: In Vitro Anti-Cancer Activity of a Structural Isomer

The following table presents the half-maximal effective concentration (EC50) values for 3,4,3′-tri-O-methylellagic acid against two human cancer cell lines.

| Cell Line | Cancer Type | EC50 (µg/mL) |

| HeLa | Cervical Cancer | 12.57 ± 2.22 |

| T47D | Breast Cancer | 55.35 ± 6.28 |

Data from a study on 3,4,3′-tri-O-methylellagic acid by Wardana et al. (2022).[4][5]

Experimental Protocol: MTT Assay for Cell Viability

The anti-proliferative activity can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 2,3,8-Tri-O-methylellagic acid for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 value is determined from the dose-response curve.

Potential Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of ellagic acid and its derivatives are attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.[7]

Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Ellagic acid has been shown to inhibit NF-κB activation.[7] It is hypothesized that 2,3,8-Tri-O-methylellagic acid may exert its anti-inflammatory effects through a similar mechanism.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Components

The effect of 2,3,8-Tri-O-methylellagic acid on the NF-κB pathway can be investigated by Western blot analysis.

-

Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) or other relevant cell types are treated with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of 2,3,8-Tri-O-methylellagic acid.

-

Protein Extraction: Cytoplasmic and nuclear protein fractions are extracted from the cells.

-

Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, and the p65 subunit of NF-κB in both cytoplasmic and nuclear fractions.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified to determine the effect of 2,3,8-Tri-O-methylellagic acid on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.

Conclusion and Future Directions

2,3,8-Tri-O-methylellagic acid is a promising natural compound with demonstrated antimicrobial activity and significant potential as an anti-cancer and anti-inflammatory agent. While its precise mechanisms of action are still being elucidated, evidence from structurally related compounds suggests that its therapeutic effects may be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation, such as the CDK9/SIRT1, intrinsic apoptosis, and NF-κB pathways.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways directly modulated by 2,3,8-Tri-O-methylellagic acid in cancer and inflammatory models.

-

Conducting in vivo studies to evaluate the efficacy and safety of 2,3,8-Tri-O-methylellagic acid in animal models of cancer and inflammatory diseases.

-

Investigating its neuroprotective potential and the underlying mechanisms.

-

Exploring its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.

This technical guide provides a foundational understanding of the mechanism of action of 2,3,8-Tri-O-methylellagic acid, which can serve as a valuable resource for the scientific community to guide further research and development efforts.

References

- 1. 2,3,8-Tri-o-methylellagic acid | 1617-49-8 | BAA61749 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - Kim - Translational Cancer Research [tcr.amegroups.org]

A Technical Guide to the Biosynthesis of Methylated Ellagic Acids: Unraveling the Pathway and Empowering Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylated derivatives of ellagic acid, a class of plant-derived polyphenols, have garnered significant interest in the scientific community due to their diverse biological activities and potential therapeutic applications. While the core structure of ellagic acid arises from the hydrolysis of ellagitannins, the subsequent methylation steps that lead to a variety of bioactive molecules are not yet fully elucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of methylated ellagic acids, drawing upon the established principles of plant secondary metabolism and the known functions of O-methyltransferases. In the absence of fully characterized enzymes specific to ellagic acid methylation, this document presents a putative pathway and offers detailed, adaptable experimental protocols for the identification, heterologous expression, purification, and kinetic characterization of candidate O-methyltransferases. Furthermore, this guide includes standardized methods for the analysis of methylated ellagic acid derivatives using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). The inclusion of structured data tables for comparative analysis of related enzyme kinetics and mandatory Graphviz diagrams for clear visualization of pathways and workflows aims to equip researchers with the necessary tools to advance the understanding of this important biosynthetic route and to facilitate the development of novel therapeutics.

Introduction

Ellagic acid is a naturally occurring polyphenolic compound found in a variety of fruits, nuts, and seeds, including raspberries, pomegranates, and walnuts. It is well-documented for its antioxidant, anti-inflammatory, and anti-proliferative properties. Structurally, ellagic acid is a dilactone of hexahydroxydiphenic acid (HHDP), which is formed from the oxidative coupling of two gallic acid units. In plants, ellagic acid is primarily found as a component of larger molecules called ellagitannins. The release of free ellagic acid occurs through the hydrolysis of these tannins.

Beyond the basic ellagic acid structure, a diverse array of methylated derivatives exists in nature. These modifications, which involve the addition of one or more methyl groups to the hydroxyl moieties of the ellagic acid backbone, can significantly alter the molecule's physicochemical properties, including its solubility, stability, and bioavailability. Consequently, the biological activities of methylated ellagic acids can differ from, and in some cases, surpass those of the parent compound. Notable methylated derivatives include 3-O-methylellagic acid, 3,3'-di-O-methylellagic acid, and 3,3',4-tri-O-methylellagic acid.

The biosynthesis of these methylated derivatives is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes play a crucial role in the diversification of plant secondary metabolites by transferring a methyl group from the donor molecule SAM to a hydroxyl group of a substrate. While the involvement of OMTs in the methylation of various phenolic compounds is well-established, the specific enzymes responsible for the sequential and regiospecific methylation of ellagic acid have not yet been definitively identified and characterized.

This guide aims to bridge this knowledge gap by proposing a putative biosynthetic pathway for methylated ellagic acids and by providing detailed experimental protocols that will enable researchers to identify and characterize the elusive ellagic acid O-methyltransferases (EA-OMTs).

Proposed Biosynthetic Pathway of Methylated Ellagic Acids

The biosynthesis of methylated ellagic acids is proposed to be a multi-step process that begins with the formation of ellagic acid from the hydrolysis of ellagitannins. The subsequent methylation events are likely catalyzed by one or more specific O-methyltransferases in a sequential manner.

Precursor Molecule: Ellagic Acid

The journey to methylated ellagic acids begins with the biosynthesis of their precursor, ellagic acid. This process can be summarized in the following key steps:

-

Shikimate Pathway: The ultimate precursor for the aromatic rings of ellagic acid is derived from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.

-

Gallic Acid Formation: Through a series of enzymatic reactions, chorismate, an intermediate of the shikimate pathway, is converted to gallic acid.

-

Formation of Pentagalloylglucose (B1669849): Gallic acid is then esterified to a glucose molecule, leading to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose.

-

Oxidative Coupling: Intramolecular oxidative coupling between adjacent galloyl groups on the pentagalloylglucose core results in the formation of a hexahydroxydiphenoyl (HHDP) group.

-

Hydrolysis and Lactonization: Hydrolysis of the ellagitannin releases the HHDP group, which spontaneously undergoes lactonization to form the stable, planar structure of ellagic acid.

Proposed Sequential Methylation of Ellagic Acid

The methylation of ellagic acid is hypothesized to proceed in a stepwise fashion, with each step catalyzed by a specific O-methyltransferase, or potentially by a single OMT with broad substrate specificity. The order of methylation of the four hydroxyl groups of ellagic acid (at positions 3, 3', 4, and 4') is currently unknown. The following diagram illustrates a plausible pathway.

Quantitative Data

As the specific O-methyltransferases responsible for ellagic acid methylation have not been characterized, no direct kinetic data is available. However, to provide a frame of reference for researchers, the following table summarizes the kinetic parameters of several characterized plant O-methyltransferases that act on structurally similar phenolic substrates.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Plant Source | Reference |

| Caffeic acid O-methyltransferase (COMT) | Caffeic Acid | 50 - 150 | 0.1 - 1.5 | Medicago sativa | [PMID: 1844234] |

| Isoflavone O-methyltransferase | Daidzein | 10 - 40 | 0.05 - 0.2 | Glycine max | [PMID: 8889245] |

| Flavonol 3'-O-methyltransferase | Quercetin | 5 - 25 | 0.1 - 0.8 | Arabidopsis thaliana | [PMID: 11435450] |

| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Caffeoyl-CoA | 2 - 10 | 1.0 - 5.0 | Populus tremuloides | [PMID: 9390532] |

Note: The values presented are approximate ranges compiled from various studies and are intended for comparative purposes only.

Experimental Protocols

The following sections provide detailed methodologies for the identification, characterization, and quantification of ellagic acid O-methyltransferases and their methylated products.

Identification and Heterologous Expression of a Candidate Ellagic Acid O-Methyltransferase

This protocol outlines the steps for identifying a candidate gene and expressing the corresponding protein for in vitro studies.

1. Identification of Candidate Genes:

-

Perform a BLAST search of plant genome and transcriptome databases using the amino acid sequences of known phenolic O-methyltransferases.

-

Select candidate genes from plant species known to produce methylated ellagic acids.

2. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from a relevant plant tissue (e.g., leaves, bark) using a commercial kit or a standard Trizol-based method.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Gene Amplification and Cloning:

-

Design gene-specific primers with appropriate restriction sites for cloning into an expression vector (e.g., pET-28a for N-terminal His-tag).

-

Amplify the full-length coding sequence of the candidate OMT gene from the cDNA using PCR.

-

Digest the PCR product and the expression vector with the corresponding restriction enzymes and ligate the gene into the vector.

4. Heterologous Expression in E. coli:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18-25°C) for several hours to enhance protein solubility.

5. Protein Purification:

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer.

-

Lyse the cells by sonication or with a French press.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC).

-

Further purify the protein using size-exclusion chromatography (SEC) to obtain a highly pure and active enzyme.

Enzyme Assay for Ellagic Acid O-Methyltransferase Activity

This protocol describes a standard in vitro assay to determine the activity of the purified OMT with ellagic acid as the substrate.

Reagents:

-

Purified EA-OMT

-

Ellagic acid (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol (B35011) and 5 mM DTT)

-

Quenching solution (e.g., 2 M HCl or 100% methanol)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ellagic acid (e.g., 100 µM), and SAM (e.g., 200 µM).

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified EA-OMT (e.g., 1-5 µg).

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant for the formation of methylated ellagic acid products using HPLC or LC-MS.

Kinetic Characterization

To determine the kinetic parameters of the EA-OMT, perform the enzyme assay as described above, varying the concentration of one substrate while keeping the other constant.

-

For Ellagic Acid Km: Vary the concentration of ellagic acid (e.g., 1-200 µM) while maintaining a saturating concentration of SAM (e.g., 500 µM).

-

For SAM Km: Vary the concentration of SAM (e.g., 1-200 µM) while maintaining a saturating concentration of ellagic acid (e.g., 500 µM).

Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Product Identification by HPLC and LC-MS/MS

This protocol provides a general method for the separation and identification of methylated ellagic acid derivatives.

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid

-

Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 254 nm and 366 nm.

LC-MS/MS System:

-

Couple the HPLC system to a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in negative ion mode.

-

Monitor for the expected m/z values of ellagic acid and its methylated derivatives:

-

Ellagic acid: [M-H]⁻ at m/z 301

-

Mono-methyl-ellagic acid: [M-H]⁻ at m/z 315

-

Di-methyl-ellagic acid: [M-H]⁻ at m/z 329

-

Tri-methyl-ellagic acid: [M-H]⁻ at m/z 343

-

-

Perform fragmentation analysis (MS/MS) on the parent ions to confirm the identity of the compounds based on their characteristic fragmentation patterns.

Conclusion and Future Perspectives

The biosynthesis of methylated ellagic acids represents an important but underexplored area of plant secondary metabolism. The diverse biological activities of these compounds underscore the need for a deeper understanding of their formation. This technical guide has provided a putative biosynthetic pathway and a comprehensive set of adaptable experimental protocols to facilitate the identification and characterization of the key enzymes involved, the ellagic acid O-methyltransferases.

Future research should focus on the systematic screening of plant species known to be rich in methylated ellagic acids to identify candidate EA-OMT genes. The successful heterologous expression and characterization of these enzymes will not only elucidate the complete biosynthetic pathway but also provide valuable biocatalysts for the sustainable production of specific methylated ellagic acid derivatives. The development of such biotechnological approaches will be instrumental in advancing the research and development of novel pharmaceuticals and nutraceuticals based on these promising natural products. The methodologies and information presented herein are intended to serve as a foundational resource for researchers dedicated to unraveling the complexities of methylated ellagic acid biosynthesis.

An In-depth Technical Guide to 2,3,8-Tri-O-methylellagic Acid: Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,8-Tri-O-methylellagic acid, a naturally occurring polyphenolic compound. It details the discovery and history of the molecule, including its isolation from various plant sources and the clarification of its nomenclature. The guide presents key quantitative data, including its physicochemical properties and biological activities, in structured tables for easy reference. Detailed experimental protocols for its isolation and characterization are provided to aid in further research. Furthermore, this document elucidates the known biological activities of 2,3,8-Tri-O-methylellagic acid and its isomers, with a focus on its antimicrobial and anticancer properties. The underlying signaling pathways are described and visualized through diagrams to facilitate a deeper understanding of its mechanisms of action. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and History

The discovery of 2,3,8-Tri-O-methylellagic acid is rooted in the exploration of natural products from medicinal plants. While the precise first report of this specific isomer is not definitively documented in readily available literature, its history is intertwined with the study of ellagic acid and its derivatives.

The compound, also known by its synonym 3,3',4-Tri-O-methylellagic acid, was isolated and characterized from the stem bark of the West African plant Irvingia gabonensis by Ndukwe and Zhao in 2007.[1][2][3] Their work provided significant insight into the chemical constituents of this traditionally used medicinal plant. The structure of the compound was established through spectral data, including 1H-NMR and 13C-NMR.

Another key natural source of 2,3,8-Tri-O-methylellagic acid is the stem bark of Neoboutonia macrocalyx.[4][5] Research on this plant has also contributed to the understanding of the distribution of this compound in the plant kingdom.

It is important to note that the nomenclature of tri-O-methylated ellagic acid isomers can be complex and has led to some ambiguity in the literature. For instance, a closely related isomer, 3,4,3′-tri-O-methylellagic acid, has been isolated from Syzygium polycephalum and has been the subject of anticancer research. Careful examination of the substitution patterns on the ellagic acid core is crucial for accurate identification and comparison of research findings. The CAS number for 2,3,8-Tri-O-methylellagic acid is 1617-49-8.

Data Presentation

Table 1: Physicochemical and Spectral Properties of 2,3,8-Tri-O-methylellagic acid

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂O₈ | [1] |

| Molecular Weight | 344.27 g/mol | [1] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 296 - 297 °C | [1] |

| ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.65 (1H, s), 7.55 (1H, s), 4.06 (3H, s, OMe), 4.04 (3H, s, OMe), 4.01 (3H, s, OMe) | [1] |

| ¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm) | 158.52, 158.33, 153.81, 152.63, 141.49, 140.96, 140.84, 140.20, 113.38, 112.53, 111.96, 111.66, 111.21, 107.47, 61.31, 61.02, 56.73 | [1] |

Table 2: Antimicrobial Activity of 2,3,8-Tri-O-methylellagic acid

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | 125 | [1] |

| Escherichia coli | 250 | [1] |

| Pseudomonas aeruginosa | 250 | [1] |

| Bacillus subtilis | 125 | [1] |

| Salmonella typhi | 250 | [1] |

| Klebsiella pneumoniae | 500 | [1] |

| Candida albicans | 500 | [1] |

Table 3: Anticancer Activity of 3,4,3′-Tri-O-methylellagic acid (Isomer)

| Cell Line | IC₅₀ (µg/mL) | Reference |

| HeLa (Cervical Cancer) | 12.57 ± 2.22 | |

| T47D (Breast Cancer) | 55.35 ± 6.28 |

Experimental Protocols

Isolation of 2,3,8-Tri-O-methylellagic acid from Irvingia gabonensis

The following protocol is based on the method described by Ndukwe and Zhao (2007).[1]

1. Plant Material Preparation:

-

Collect fresh stem bark of Irvingia gabonensis.

-

Air-dry the bark at room temperature until brittle.

-

Pulverize the dried bark into a fine powder using a mechanical grinder.

2. Extraction:

-

Defat the powdered bark with petroleum ether (60-80 °C) in a Soxhlet extractor for 24 hours to remove lipids and other non-polar compounds.

-

Discard the petroleum ether extract.

-

Air-dry the defatted plant material.

-

Subsequently, extract the defatted powder with methanol (B129727) in the Soxhlet extractor for 48 hours.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40 °C to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude methanolic extract to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions of 20-25 mL and monitor them by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3 v/v) and visualization under UV light (254 nm and 366 nm).

-

Pool the fractions showing a prominent spot with an Rf value corresponding to the target compound.

-

Concentrate the pooled fractions to yield a semi-pure solid.

4. Recrystallization:

-

Recrystallize the semi-pure solid from a mixture of methanol and chloroform (B151607) to obtain pale yellow needle-like crystals of 2,3,8-Tri-O-methylellagic acid.

-

Dry the crystals in a desiccator over anhydrous calcium chloride.

Characterization

-

Melting Point: Determine the melting point using a standard melting point apparatus.

-

Spectroscopic Analysis:

-

¹H-NMR and ¹³C-NMR: Dissolve the purified compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and record the spectra on a 400 MHz NMR spectrometer.

-

Mass Spectrometry (MS): Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

-

Biological Activity and Signaling Pathways

Antimicrobial Activity

2,3,8-Tri-O-methylellagic acid has demonstrated significant antimicrobial activity against a range of pathogenic bacteria.[1] The exact molecular mechanism of its action is not fully elucidated but is believed to involve the disruption of the bacterial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of methoxy (B1213986) groups on the ellagic acid scaffold is thought to enhance its lipophilicity, thereby facilitating its passage through the bacterial cell wall and membrane.

Anticancer Activity of 3,4,3′-Tri-O-methylellagic acid

While research on the anticancer properties of 2,3,8-Tri-O-methylellagic acid is limited, studies on its isomer, 3,4,3′-tri-O-methylellagic acid, have shown promising results. This isomer exhibits cytotoxic effects against cervical (HeLa) and breast (T47D) cancer cell lines. In silico studies suggest that its anticancer activity may be mediated through the inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).

CDK9 is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. SIRT1 is a histone deacetylase that plays a complex role in cancer, often promoting cell survival and proliferation. Inhibition of SIRT1 can lead to the activation of tumor suppressor proteins like p53 and FOXO transcription factors, resulting in cell cycle arrest and apoptosis.

The proposed mechanism involves the binding of 3,4,3′-tri-O-methylellagic acid to the active sites of CDK9 and SIRT1, thereby inhibiting their enzymatic activity. This dual inhibition disrupts critical pathways for cancer cell survival and proliferation.

Conclusion

2,3,8-Tri-O-methylellagic acid and its isomers represent a promising class of natural products with significant therapeutic potential. Their documented antimicrobial and emerging anticancer activities warrant further investigation. This technical guide has summarized the current knowledge on the discovery, history, and biological activities of this compound, providing a foundation for future research and development. The detailed experimental protocols and elucidated signaling pathways offer valuable tools for scientists working to unlock the full potential of this and other related natural products in the development of novel therapeutic agents. Further studies are needed to fully understand the mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the structure-activity relationships of these molecules to advance them towards clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Purification of 2,3,8-Tri-O-methylellagic Acid using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,8-Tri-O-methylellagic acid is a naturally occurring polyphenolic compound found in various plant species, including Irvingia gabonensis and Neoboutonia macrocalyx. As a methoxy (B1213986) derivative of ellagic acid, it exhibits a range of biological activities, including significant antimicrobial and potential anticancer properties. Preliminary studies suggest its potential as a therapeutic agent, necessitating efficient and reliable purification methods for further investigation and drug development. This document provides a detailed protocol for the purification of 2,3,8-Tri-O-methylellagic acid from a crude plant extract using silica (B1680970) gel column chromatography.

Application Notes

2,3,8-Tri-O-methylellagic acid has demonstrated promising bioactivities that warrant further exploration in drug discovery and development.

-

Antimicrobial Activity: The compound has shown significant in vitro antimicrobial activity against a range of pathogens, suggesting its potential as a lead compound for the development of new antimicrobial agents.

-

Anticancer Potential: While research on 2,3,8-Tri-O-methylellagic acid is ongoing, related methoxylated ellagic acid derivatives have exhibited cytotoxic effects against various cancer cell lines. For instance, the structurally similar 3,4,3′-tri-O-methylellagic acid has shown inhibitory activity against T47D (breast cancer) and HeLa (cervical cancer) cell lines. This suggests that 2,3,8-Tri-O-methylellagic acid may also possess anticancer properties, potentially through the modulation of cell signaling pathways involved in cancer progression. Further investigation into its mechanism of action is crucial for its development as a potential anticancer drug.

Experimental Workflow

The following diagram outlines the major steps involved in the purification of 2,3,8-Tri-O-methylellagic acid from a plant source.

Caption: Experimental workflow for the purification of 2,3,8-Tri-O-methylellagic acid.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the purification of 2,3,8-Tri-O-methylellagic acid using the described protocol. These values are estimates based on typical purification of natural products and may vary depending on the starting material and experimental conditions.

| Parameter | Value | Method of Analysis |

| Starting Material | ||

| Crude Extract Weight | ~ 5 g | Gravimetric |

| Purification | ||

| Column Loading | 5 g crude extract | - |

| Elution Volume | ~ 2 L | - |

| Number of Fractions | ~ 100 | - |

| Final Product | ||

| Yield of Pure Compound | 50 - 150 mg | Gravimetric |

| Purity | > 95% | High-Performance Liquid Chromatography (HPLC) |

| Recovery | 1 - 3% | (Yield / Initial amount in crude extract) x 100 |

Experimental Protocol: Purification of 2,3,8-Tri-O-methylellagic Acid